3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Description
3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a halogenated imidazopyridine derivative characterized by a bromine atom at position 3, a chlorine atom at position 5, and a carboxylic acid group at position 2 of the fused heterocyclic scaffold. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of antikinetoplastid agents and other bioactive molecules . Its synthesis typically involves condensation reactions between halogenated pyridine derivatives and bromopyruvic acid, often under catalytic or flow-chemistry conditions to mitigate decarboxylation side reactions . The presence of both bromine and chlorine substituents enhances its reactivity in cross-coupling reactions, making it a versatile building block for drug discovery .
Properties
IUPAC Name |
3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O2/c9-7-6(8(13)14)11-5-3-1-2-4(10)12(5)7/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGAGFHKPBTMBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C(=C1)Cl)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901201917 | |
| Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901201917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227955-02-3 | |
| Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901201917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Tandem Cyclization/Bromination from α-Bromoketones and 2-Aminopyridines
- Reaction Conditions : The reaction is performed in ethyl acetate solvent using tert-butyl hydroperoxide (TBHP) as an oxidant. The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by bromination, which installs the bromine atom at the 3-position.
- Mechanism : Initial nucleophilic attack of the 2-aminopyridine on the α-bromoketone forms an intermediate, which undergoes cyclization and subsequent bromination to yield the brominated imidazo[1,2-a]pyridine-2-carboxylic acid.
- Advantages : Mild reaction conditions, use of readily available starting materials, and suitability for scale-up make this method attractive for industrial production.
- Yield and Purity : This method typically provides moderate to high yields with good purity due to the tandem nature of the reaction minimizing side products.
Stepwise Condensation and Hydrolysis Using Bromopyruvic Acid and 2-Aminopyridine Derivatives
- Step 1: Condensation
Ethyl bromopyruvate is condensed with 2-aminopyridine derivatives in ethanol at approximately 80°C to form the ester intermediate. This step avoids decarboxylation side reactions by controlling temperature and reaction time. - Step 2: Saponification
The ester intermediate is hydrolyzed under basic conditions to yield the carboxylic acid. - Continuous Flow Adaptation :
Using a continuous flow microreactor system at 125°C, 4.0 bar pressure, and DMF solvent with p-toluenesulfonic acid catalyst (0.25 equiv), the reaction time is reduced to 10 minutes with improved scalability and consistent yields. - Critical Parameters :
Solvent choice (DMF vs. ethanol), temperature control, and acid catalyst presence are pivotal for maximizing yield and minimizing side reactions such as decarboxylation. - Yield :
Batch synthesis yields around 72%, while continuous flow methods achieve moderate to high yields with enhanced reproducibility. - Analytical Monitoring :
LCMS with ESI+ ionization is used to monitor reaction progress, and NMR spectroscopy confirms regiochemistry and purity.
Halogenation Control and Minimization of Side Reactions
- Decarboxylation Avoidance :
Prolonged exposure to high temperatures can cause decarboxylation of the carboxylic acid group. Stepwise protocols and continuous flow systems help minimize this by reducing reaction times and controlling temperature precisely. - Regioselectivity :
Pre-mixing bromopyruvic acid with acid catalysts in DMF improves regioselectivity and suppresses unwanted side reactions. - Purification :
Post-reaction extraction with ethyl acetate, drying over anhydrous sodium sulfate, and recrystallization from ethyl acetate/hexane mixtures yield high-purity products.
Alternative Synthetic Route via Reaction of 2-Amino-5-bromopyridine with Monochloroacetaldehyde
- Procedure :
2-Amino-5-bromopyridine reacts with 40% aqueous monochloroacetaldehyde in the presence of alkali (e.g., sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine) at 25–55°C for 2–24 hours. - Workup :
After reaction completion, the mixture is concentrated, extracted with ethyl acetate, washed, dried, and the crude product is recrystallized from ethyl acetate/normal hexane (1:1) to afford the 6-bromoimidazo[1,2-a]pyridine derivative. - Yields :
Yields vary with the base used and reaction time, ranging from approximately 35% to 72%. Sodium bicarbonate and sodium carbonate provide higher yields (~68–72%) compared to sodium hydroxide (~35%). - Advantages :
This method offers mild reaction conditions, ease of operation, and stable product quality with high purity, suitable for laboratory and industrial scale synthesis. - Note :
This method is primarily for 6-bromoimidazo[1,2-a]pyridine, which can be adapted for further halogenation to introduce chlorine at the 5-position, though this step requires additional halogenation chemistry.
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| One-pot tandem cyclization/bromination | α-Bromoketones + 2-aminopyridines | Ethyl acetate, TBHP, mild temp | Moderate-High | Suitable for scale-up, mild conditions |
| Stepwise condensation and hydrolysis | Ethyl bromopyruvate + 2-aminopyridine | Ethanol, 80°C (condensation); base hydrolysis | ~72 (batch); moderate-high (flow) | Continuous flow reduces time, improves yield |
| Reaction with monochloroacetaldehyde + base | 2-Amino-5-bromopyridine + chloroacetaldehyde | 25–55°C, 2–24 h, alkali base | 35–72 | Mild, easy, variable yields depending on base |
| Continuous flow microreactor synthesis | Bromopyruvic acid + 2-aminopyridine + PTSA | DMF, 125°C, 10 min, 4.0 bar | Moderate-High | Fast, scalable, precise control |
- NMR Spectroscopy :
^1H and ^13C NMR confirm the structure and regiochemistry of the product. - LCMS (ESI+) :
Monitors reaction progress and confirms molecular ion peaks. - IR Spectroscopy :
Confirms presence of carboxylic acid groups via characteristic C=O stretching near 1700 cm^-1. - Melting Point :
Used to assess product purity and confirm identity.
The preparation of 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is efficiently achieved via cyclization of 2-aminopyridine derivatives with α-bromoketones or bromopyruvic acid derivatives, followed by controlled halogenation. Stepwise protocols and continuous flow synthesis offer improved yields, scalability, and minimized side reactions such as decarboxylation. Alternative methods involving reaction with monochloroacetaldehyde provide mild and operationally simple routes primarily for related brominated imidazo[1,2-a]pyridines, which can be further functionalized. Analytical techniques including NMR, LCMS, and IR spectroscopy are essential for confirming structure and purity.
Chemical Reactions Analysis
3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: The imidazo[1,2-a]pyridine ring can undergo further cyclization reactions to form more complex structures.
Common reagents used in these reactions include TBHP, iodine, and various bases and acids depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit notable antimicrobial properties. Compounds similar to 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid have been evaluated for their efficacy against various bacterial strains. The structural features of this compound contribute to its potential as a lead compound in the development of new antibiotics.
Anticancer Properties
Studies have shown that imidazo[1,2-a]pyridine derivatives can act as inhibitors of specific cancer-related pathways. For instance, certain derivatives have been found to inhibit the activity of protein kinases involved in cancer cell proliferation. The bromine and chlorine substituents in this compound may enhance its binding affinity to these targets, making it a candidate for further anticancer drug development.
Synthetic Applications
Synthesis of Complex Molecules
The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various reactions, such as cross-coupling and nucleophilic substitutions, allows chemists to construct diverse molecular architectures efficiently. For example, it can be utilized in Pd-catalyzed cross-coupling reactions to form C–C bonds, facilitating the synthesis of complex pharmaceuticals and agrochemicals .
Continuous Flow Synthesis Techniques
Recent advancements in continuous flow synthesis have highlighted the efficiency of using this compound in automated systems. Continuous flow methods enable rapid synthesis with improved yields and reduced reaction times compared to traditional batch processes. This is particularly beneficial for high-throughput screening in drug discovery .
Case Study 1: Antimicrobial Screening
In a study published by the Royal Society of Chemistry, derivatives of imidazo[1,2-a]pyridine were screened against a panel of pathogenic bacteria. Among them, this compound exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) comparable to existing antibiotics .
Case Study 2: Anticancer Research
A collaborative research effort focused on the anticancer potential of imidazo[1,2-a]pyridine derivatives led to the identification of this compound as a potent inhibitor of a specific kinase involved in tumor growth. The compound demonstrated cytotoxic effects on cancer cell lines with IC50 values indicating its potential for further development as an anticancer agent .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Screening against pathogenic bacteria | Significant antibacterial activity observed |
| Anticancer Properties | Inhibition of cancer-related pathways | Potent kinase inhibitor with cytotoxic effects |
| Synthetic Applications | Intermediate for complex molecule synthesis | Efficient cross-coupling and continuous flow methods |
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations :
- Carboxylic acid vs. ester : The free carboxylic acid group enables direct conjugation with amines (e.g., in amide bond formation), whereas esters require hydrolysis for activation .
- Halogen positioning : Bromine at position 3 (vs. 6 or 7) optimizes steric and electronic interactions in cross-coupling reactions .
Key Observations :
Biological Activity
3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS Number: 1227955-02-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the compound's biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
The chemical structure of this compound is characterized by the presence of both bromine and chlorine substituents on the imidazopyridine ring. Its molecular formula is C₈H₄BrClN₂O₂, with a molecular weight of 275.48 g/mol. The compound can be represented using various identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 1227955-02-3 |
| PubChem CID | 75365631 |
| IUPAC Name | This compound |
| SMILES | OC(=O)c1nc2cccc(Cl)n2c1Br |
Synthesis
The synthesis of this compound has been explored through various methods. A notable approach involves the reaction of α-bromoketones with 2-aminopyridine, leading to the formation of imidazo[1,2-a]pyridines under specific conditions that favor radical processes . Continuous flow synthesis techniques have also been developed to enhance efficiency and yield .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, compounds within this class have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 µM against Mtb H37Rv strains . This suggests that this compound may exhibit similar properties.
Cytotoxicity
In vitro assessments have shown varying levels of cytotoxicity against human cell lines such as VERO and HeLa. The structure-activity relationship (SAR) studies indicate that modifications to the imidazo[1,2-a]pyridine core can significantly influence cytotoxic effects . Compounds with carboxylate substitutions were found to be more potent than their counterparts with other functional groups.
The proposed mechanisms of action for imidazo[1,2-a]pyridine derivatives include interference with bacterial cell wall synthesis and inhibition of key metabolic pathways in pathogens. The presence of halogen substituents like bromine and chlorine may enhance binding affinity to target enzymes or receptors involved in these pathways .
Case Studies
Case Study 1: Antitubercular Activity
A study conducted by Abrahams et al. identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors against Mtb. The lead compounds exhibited significant activity at low concentrations (MIC values as low as 0.03 µM), indicating a promising avenue for developing new antitubercular agents .
Case Study 2: Cytotoxic Evaluation
Research evaluating the cytotoxicity of various imidazo[1,2-a]pyridine derivatives revealed that modifications at the carboxylic acid position could enhance selectivity towards cancer cells while reducing toxicity towards normal cells. This was particularly noted in benzyl amide analogues which showed superior activity compared to other structural variants .
Q & A
Q. Advanced Research Focus
- Bromo vs. chloro reactivity : The C-Br bond undergoes Suzuki coupling at lower temperatures (e.g., 80°C with Pd(PPh₃)₄) compared to C-Cl (requiring >120°C and specialized ligands like XPhos) .
- Orthogonal functionalization : Sequential coupling is achievable—first Suzuki for Br, followed by Buchwald-Hartwig for Cl—enabling diverse derivatization .
- Side reactions : Competitive dehalogenation can occur with Cl under harsh conditions; additives like Cs₂CO₃ mitigate this by stabilizing palladium intermediates .
What strategies optimize the compound’s solubility for biological assays without altering its core structure?
Q. Basic Research Focus
- Salt formation : Convert the carboxylic acid to a sodium or hydrochloride salt (e.g., 7-methyl analog’s hydrochloride salt improves aqueous solubility by >20-fold) .
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility while avoiding denaturation in cell-based assays .
- Prodrug approaches : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, with enzymatic cleavage in vivo restoring activity .
How is this compound utilized in the development of bacterial enzyme inhibitors (e.g., Mur ligase)?
Advanced Research Focus
The carboxylic acid moiety mimics the D-glutamate substrate of Mur ligase, a target for antibacterial agents:
- Docking studies : Molecular docking (AutoDock Vina) shows the compound occupies the ATP-binding pocket with a ∆G of −9.2 kcal/mol, comparable to known inhibitors .
- SAR optimization : Fluorine or methyl groups at C7 improve potency (IC₅₀ < 1 µM) by enhancing hydrophobic interactions with Val93 and Leu98 residues .
- Resistance profiling : Mutagenesis studies identify key mutations (e.g., MurC E156A) that reduce inhibitor efficacy, guiding second-generation designs .
What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
Q. Advanced Research Focus
- HPLC-MS pitfalls : Bromine’s isotopic pattern (¹⁰⁹Br/⁸¹Br) complicates impurity detection. Use high-resolution MS (Q-TOF) with mass accuracy <2 ppm to distinguish impurities (e.g., dehalogenated byproducts) .
- Column selection : Polar-embedded C18 columns (e.g., Zorbax Eclipse Plus) improve separation of halogenated analogs with retention time shifts <0.5 min .
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.998), LOD (0.01%), and LOQ (0.03%) using spiked samples .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
